2-Cyclopentyl-2-hydroxyacetic acid
Overview
Description
“2-Cyclopentyl-2-hydroxyacetic acid” is a chemical compound with the molecular formula C7H12O3 . It has a molecular weight of 144.17 g/mol . The IUPAC name for this compound is cyclopentyl (hydroxy)acetic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H12O3/c8-6(7(9)10)5-3-1-2-4-5/h5-6,8H,1-4H2,(H,9,10) . The Canonical SMILES structure is C1CCC(C1)C(C(=O)O)O .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 144.17 g/mol . It has a XLogP3-AA value of 1 , indicating its lipophilicity. The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 144.078644241 g/mol . The topological polar surface area is 57.5 Ų . The compound has a complexity of 127 .Scientific Research Applications
Degradation Studies
2-Cyclopentyl-2-hydroxyacetic acid, a derivative of cyclopentolate hydrochloride, undergoes degradation to form α-(1-hydroxycyclopentyl)-benzeneacetic acid and phenylacetic acid through parallel mechanisms. The degradation, influenced by factors like pH, buffers, and temperature, follows (pseudo) first-order kinetics. This degradation process provides insights into the stability and chemical properties of the compound under different conditions (Roy, 1995).
Synthesis and Applications
Hydroxyacetic acid, a closely related compound, is an important bulk fine chemical intermediate. It finds extensive use in industries such as adhesives, metal cleaning, biodegradable materials, dyeing, and textiles. It also plays a crucial role in the formulation of personal care products. Various synthetic routes of hydroxyacetic acid and its applications in different sectors demonstrate the versatility and economic importance of this class of compounds (Qia, 2014).
Interaction with Cyclodextrins
The interaction of cyclopentolate with cyclodextrins results in the formation of a stoichiometric complex, influencing the hydrolysis of cyclopentolate hydrochloride to α-(1-hydroxycyclopentyl)-benzeneacetic acid. This interaction, studied through methods like NMR and molecular modeling, has implications for the drug's stability and degradation pathways. The complexation with cyclodextrins offers a potential method for controlling the stability and release of drugs related to this compound (Roy, 1996).
Biosynthesis Advantages
α-Hydroxyacetic acid, similar in structure to this compound, demonstrates the advantages of biosynthesis over traditional chemical conversion. These advantages include a wide range of reaction conditions, high conversion ratios, and environmentally friendly processes. The paper discusses technical developments in the identification, quantification, and separation of α-hydroxyacetic acid, providing insights into green chemistry approaches relevant to compounds like this compound (Jigeng, 2007).
Safety and Hazards
The compound has been classified as harmful, with hazard statements H302, H312, H332 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362, P403+P233, P501 .
Relevant Papers I found some references to “2-Cyclopentyl-2-hydroxyacetic acid” in the literature , but I couldn’t retrieve the full text of these papers to analyze them in detail.
Properties
IUPAC Name |
2-cyclopentyl-2-hydroxyacetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-6(7(9)10)5-3-1-2-4-5/h5-6,8H,1-4H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZPPIIMQBJUHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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